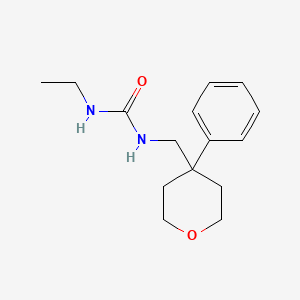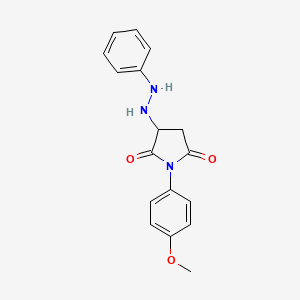
1-(4-Methoxyphenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxyphenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Phenylhydrazine derivative of thalidomide or Pomalidomide. Pomalidomide is an FDA-approved drug used for the treatment of multiple myeloma, a type of blood cancer. However,
作用機序
The mechanism of action of 1-(4-Methoxyphenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione is not fully understood. However, studies have shown that this compound acts by inhibiting the production of pro-inflammatory cytokines and angiogenic factors. This inhibition leads to the suppression of tumor growth and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, inhibit angiogenesis, and suppress inflammation. Additionally, this compound has also been found to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
実験室実験の利点と制限
The advantages of using 1-(4-Methoxyphenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione in lab experiments include its potent anti-tumor and anti-inflammatory properties, making it a potential candidate for the development of new drugs. However, the limitations of using this compound include its toxicity and potential side effects, which need to be carefully evaluated before its use in clinical trials.
将来の方向性
There are several future directions for the research of 1-(4-Methoxyphenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione. Some of these include:
1. Further studies to understand the exact mechanism of action of this compound in cancer and autoimmune diseases.
2. Optimization of the synthesis method to improve the yield and purity of the compound.
3. Evaluation of the toxicity and potential side effects of this compound in preclinical studies.
4. Development of new drug candidates based on the structure of this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has shown significant potential in scientific research. This compound has anti-tumor, anti-inflammatory, and immunomodulatory properties, making it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug development.
合成法
The synthesis of 1-(4-Methoxyphenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione involves the reaction of thalidomide with phenylhydrazine in the presence of a catalyst. This reaction leads to the formation of the desired compound. The synthesis of this compound has been extensively studied and optimized for large-scale production.
科学的研究の応用
1-(4-Methoxyphenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione has been found to have potential applications in various scientific research fields. One of the most significant applications of this compound is in cancer research. Studies have shown that this compound has anti-tumor properties and can be used as a potential drug candidate for the treatment of various types of cancer. Additionally, this compound has also been studied for its anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
特性
IUPAC Name |
1-(4-methoxyphenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-23-14-9-7-13(8-10-14)20-16(21)11-15(17(20)22)19-18-12-5-3-2-4-6-12/h2-10,15,18-19H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVPXCAIPMAMQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-difluorophenyl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2655088.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-cyclopentylpiperidin-4-yl)methyl)urea](/img/structure/B2655092.png)

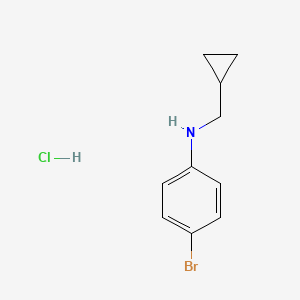
![ethyl 2-[[2-[5-(2-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2655096.png)

![(E)-1-(4-fluorophenyl)-3-[4-(morpholinocarbonyl)phenyl]-2-propen-1-one](/img/structure/B2655099.png)
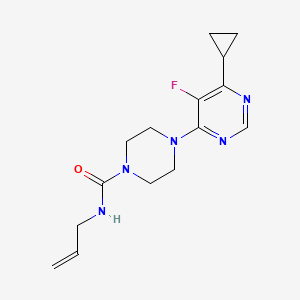

![2,6-Dimethylphenyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2655103.png)
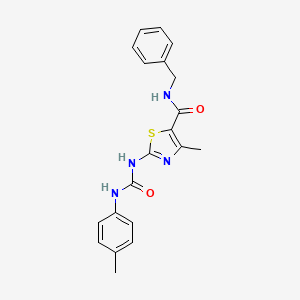
![N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-bromophenyl)propanamide](/img/structure/B2655108.png)
![[6-Amino-2-(3-methylpiperidyl)-5-nitropyrimidin-4-yl]benzylamine](/img/structure/B2655109.png)
